tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Overview
Description
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an appropriate amine or sulfonamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .
Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This method is highly tolerant of various functional groups and provides a versatile route to N-acylpyrroles .
Chemical Reactions Analysis
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.
For example, oxidation of the compound can lead to the formation of diketopyrrolopyrrole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials. Its unique structure makes it a valuable intermediate in the development of new drugs and materials .
In biology, the compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug discovery and development .
In the field of materials science, the compound is used in the synthesis of organic semiconductors and conductive polymers. These materials have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. This can lead to changes in cellular processes, such as gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can be compared to other similar compounds, such as diketopyrrolopyrrole derivatives and N-acylpyrroles. These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical properties and applications .
For example, diketopyrrolopyrrole derivatives are known for their high stability and strong electron-accepting properties, making them suitable for use in organic electronics . In contrast, N-acylpyrroles are more reactive and can be used as intermediates in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
tert-butyl 2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEVXPVJRUPJLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400236 |
Source
|
Record name | tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186202-73-3 |
Source
|
Record name | tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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